alpha,alpha,N,N-Tetramethyl-4-chlorobenzeneacetamide
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Overview
Description
Alpha,alpha,N,N-Tetramethyl-4-chlorobenzeneacetamide is an organic compound with a unique structure that includes a chlorobenzene ring and an acetamide group. This compound is known for its versatility and is used in various scientific research fields, including organic synthesis, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,N,N-Tetramethyl-4-chlorobenzeneacetamide typically involves the reaction of 4-chlorobenzeneacetic acid with N,N-dimethylformamide (DMF) in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with N,N-dimethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha,N,N-Tetramethyl-4-chlorobenzeneacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzene ring allows for electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Alpha,alpha,N,N-Tetramethyl-4-chlorobenzeneacetamide is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: Used in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of alpha,alpha,N,N-Tetramethyl-4-chlorobenzeneacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): A similar compound used as a ligand in coordination chemistry and as a catalyst in organic reactions.
N,N-Dimethylacetamide (DMA): Another related compound used as a solvent and reagent in organic synthesis.
Uniqueness
Alpha,alpha,N,N-Tetramethyl-4-chlorobenzeneacetamide is unique due to its specific structural features, including the chlorobenzene ring and the acetamide group. These features confer distinct reactivity and properties, making it suitable for specialized applications in various scientific fields.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N,N,2-trimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,11(15)14(3)4)9-5-7-10(13)8-6-9/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODPXSBOELHNDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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